ML239

Description

Properties

IUPAC Name |

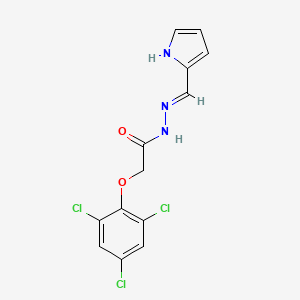

N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20)/b18-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDPFICKAIHKD-NGYBGAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378872-36-6 | |

| Record name | 1378872-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide synthesis protocol

An In-Depth Technical Guide to the Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

This guide provides a comprehensive protocol for the synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, a molecule of interest for researchers and professionals in drug development. The synthesis is a two-step process involving the preparation of a key hydrazide intermediate followed by a condensation reaction to yield the final Schiff base.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 197.45 | Solid |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | Liquid |

| Hydrazine hydrate | H₆N₂O | 50.06 | Liquid |

| 2-(2,4,6-Trichlorophenoxy)acetohydrazide | C₈H₇Cl₃N₂O₂ | 285.52 | Solid |

| 1H-Pyrrole-2-carbaldehyde | C₅H₅NO | 95.10 | Solid |

| (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide | C₁₃H₁₀Cl₃N₃O₂ | 362.60 | Solid |

Experimental Protocols

The synthesis of the target compound is achieved through a two-step experimental protocol.

Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

This initial step involves the formation of an ester from 2,4,6-trichlorophenol and ethyl chloroacetate, followed by hydrazinolysis to produce the acetohydrazide intermediate.

Materials:

-

2,4,6-Trichlorophenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Anhydrous acetone

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichlorophenol (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate.

-

Hydrazinolysis: To the crude ester, add ethanol followed by hydrazine hydrate (3 equivalents).

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-(2,4,6-trichlorophenoxy)acetohydrazide.

Step 2: Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

The final step is a condensation reaction between the synthesized acetohydrazide and 1H-pyrrole-2-carbaldehyde to form the target Schiff base.

Materials:

-

2-(2,4,6-Trichlorophenoxy)acetohydrazide (from Step 1)

-

1H-Pyrrole-2-carbaldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of 1H-pyrrole-2-carbaldehyde (1 equivalent) in ethanol to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Visualizations

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis workflow.

Caption: Chemical reaction pathway.

An In-depth Technical Guide on (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide (ML239)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, also known as ML239, is a novel small molecule that has been identified as a potent and selective inhibitor of breast cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and the current understanding of its mechanism of action. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

The known physicochemical properties of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide | N/A |

| Synonyms | This compound, CID-49843203 | [1] |

| CAS Number | 1378872-36-6 | [1][2] |

| Molecular Formula | C13H10Cl3N3O2 | [2][3] |

| Molecular Weight | 346.6 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 11.95 ± 0.46 | [5] |

| Solubility | DMSO: ≥ 60 mg/mL, Ethanol: 50 mM | [2][6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is not explicitly available in the reviewed public literature. However, based on general principles of organic chemistry and similar syntheses of hydrazone derivatives, a plausible synthetic route can be proposed. This would likely involve a two-step process:

-

Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide: This intermediate could be synthesized from 2,4,6-trichlorophenol and a suitable acylating agent with a masked or protected hydrazide group, or by reacting an ester of 2,4,6-trichlorophenoxyacetic acid with hydrazine hydrate.

-

Condensation Reaction: The synthesized 2-(2,4,6-trichlorophenoxy)acetohydrazide would then be reacted with 1H-pyrrole-2-carbaldehyde in a suitable solvent, likely an alcohol such as ethanol, often with a catalytic amount of acid, to form the final hydrazone product via a condensation reaction.

It is crucial to emphasize that this proposed synthesis is hypothetical and would require experimental optimization and verification.

Biological Activity and Mechanism of Action

This compound has been identified as a selective inhibitor of breast cancer stem cells.[2] It exhibits an IC50 of 1.16 μM in a stem cell-like human mammary epithelial cell line (HMLE_sh_ECad), with a 24-fold selectivity over the control cell line.[2][6][7]

The precise mechanism of action is still under investigation, but current evidence suggests that this compound may exert its effects through the activation of fatty acid desaturase 2 (FADS2).[6] Furthermore, treatment of breast CSC-like cells with this compound has been shown to alter the expression of genes involved in the NF-κB and MAPK signaling pathways.[8]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, based on the current understanding of its mechanism of action.

Caption: Proposed signaling pathway of this compound in breast cancer stem cells.

Experimental Workflows

The discovery of this compound involved a high-throughput screening of a large chemical library against a breast cancer stem cell-like cell line. The general workflow for such a study is depicted below.

Caption: A generalized workflow for the discovery of a lead compound like this compound.

Conclusion and Future Directions

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide (this compound) represents a promising lead compound for the development of therapeutics targeting breast cancer stem cells. Its selectivity for CSCs makes it a particularly interesting candidate for further investigation.

Future research should focus on several key areas:

-

Elucidation of the definitive synthetic protocol: A detailed and reproducible synthesis method is essential for further chemical and biological studies.

-

Complete physicochemical characterization: Experimental determination of properties such as melting point, pKa, and logP will provide a more complete profile of the compound.

-

In-depth mechanism of action studies: Further investigation is needed to fully understand the molecular targets of this compound and the signaling pathways it modulates.

-

In vivo efficacy studies: Evaluation of the compound's anti-tumor activity in preclinical animal models is a critical next step in its development as a potential cancer therapeutic.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a resource for the scientific community to facilitate and encourage further research into this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. columbia.edu [columbia.edu]

- 3. researchgate.net [researchgate.net]

- 4. US20130072390A1 - Methods for Synthesizing Pools of Probes - Google Patents [patents.google.com]

- 5. Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile - Natural Science - SCIRP [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1378872-36-6[1]

Introduction

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is a chemical compound containing a pyrrole ring linked to a hydrazide structure, which is further substituted with a trichlorophenoxy group. This guide aims to provide a comprehensive overview of the available technical information for this compound. However, it is important to note that publicly accessible, in-depth experimental data and biological studies for this specific molecule are limited. This document summarizes the available information and provides general methodologies for the synthesis of similar chemical structures.

Chemical Structure and Properties

The structure of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is characterized by the presence of several key functional groups: a pyrrole ring, an acetohydrazide linker, and a 2,4,6-trichlorophenoxy moiety. The "(E)" designation in the name refers to the stereochemistry of the carbon-nitrogen double bond.

Due to the limited specific data for this compound, a detailed table of physicochemical properties cannot be provided.

Synthesis and Experimental Protocols

Generalized Synthesis Workflow:

Caption: Generalized synthetic pathway for the target compound.

Methodology for a Related Compound, N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide:

A representative synthesis for a similar compound involves the condensation of a hydrazide with an aldehyde.[2]

-

Dissolution: Benzohydrazide (0.01 mole) is dissolved in 15 ml of hot ethanol with stirring.

-

Addition: N-methylpyrrole-2-carboxaldehyde (0.01 mole) is added to the solution.

-

Reflux: The mixture is heated under reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After approximately one hour, a precipitate forms. The reaction is continued for an additional 30 minutes.

-

Recrystallization: The resulting crude product is recrystallized from methanol to yield the purified compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the mechanism of action of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

However, related chemical structures, such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, have been investigated as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), which are enzymes associated with Alzheimer's disease.[7] Other research on Schiff bases derived from pyrrole-2-carbaldehyde has explored their antimicrobial properties.[3] These studies suggest that the pyrrole and hydrazone moieties can be important pharmacophores for various biological targets.

Given the absence of specific data, no signaling pathway diagrams for the title compound can be provided.

Conclusion

While the CAS number for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is identified, a comprehensive technical guide with detailed experimental data and biological activity is not possible based on the currently available public information. The provided synthetic workflow is a generalized representation based on the synthesis of similar compounds. Further research and publication of experimental results are necessary to fully characterize the properties and potential applications of this molecule. Researchers interested in this compound would need to perform de novo synthesis and a full suite of characterization and biological assays.

References

- 1. 1378872-36-6|(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide|BLD Pharm [bldpharm.com]

- 2. N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prochloraz synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(4-Chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities exhibited by pyrrole-hydrazide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes potential mechanisms of action.

Core Biological Activities

Pyrrole-hydrazide derivatives are characterized by a pyrrole ring linked to a hydrazide moiety (-CONHNH2), a versatile scaffold that allows for numerous structural modifications. This flexibility is key to their ability to interact with various biological targets, leading to a range of therapeutic effects.

-

Anticancer Activity: Many derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of malignant cells[1][2]. Some compounds are believed to exert their effects by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis[3][4].

-

Antimicrobial Activity: This class of compounds has shown promise in combating both bacterial and fungal pathogens. The presence of the hydrazone linkage (C=N-NH) is often crucial for their activity. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), with some derivatives showing potency comparable to standard antibiotics[5][6].

-

Anti-inflammatory Activity: Certain pyrrole-hydrazide derivatives have been investigated for their ability to reduce inflammation. The mechanism is often linked to the inhibition of inflammatory mediators. Preclinical models, such as the carrageenan-induced paw edema assay in rats, are commonly used to evaluate this potential[7].

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various pyrrole-hydrazide and related derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrrole-Hydrazide Derivatives

| Compound ID/Description | Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 | [1][2][3] |

| Alkynylated Pyrrole 12l | U251 (Glioma) | IC50 | 2.29 ± 0.18 | [8] |

| Alkynylated Pyrrole 12l | A549 (Lung) | IC50 | 3.49 ± 0.30 | [8] |

| FAK Inhibitor 10b | A549 (Lung) | IC50 | 0.8 | [8] |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | IC50 | 9.54 | [9] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | IC50 | 10.38 | [9] |

| Pyrazole-Hydrazone 4a | COX-2 Enzyme | IC50 | 0.67 | [10] |

| Pyrazole-Hydrazone 4b | COX-2 Enzyme | IC50 | 0.58 | [10] |

| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | IC50 | 0.45 ± 0.03 | [11] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Pyrrole-Hydrazide Derivatives

| Compound ID/Description | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 | [6] |

| Pyrrole-3-carboxaldehyde Deriv. | Pseudomonas putida | MIC | 16 | [6] |

| Marinopyrrole A Derivative | MRSE | MIC | 0.008 | [6] |

| Isonicotinic Acid Hydrazone 15 | Gram-positive bacteria | MIC | 1.95 - 7.81 | [5] |

| 5-nitrofuran-2-carboxylic acid Hydrazones | Various Bacteria | MIC | 0.48 - 15.62 | [5] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 | [6] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of pyrrole-hydrazide derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.[12][13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole-hydrazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[15][16]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a pure, fresh culture.[15]

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[17]

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrrole-hydrazide derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[10] Include a positive control (standard antibiotic) and a negative control (solvent-only disk).

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[15][18]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

-

Interpretation: The size of the zone diameter is inversely proportional to the MIC. Larger zones indicate greater susceptibility of the microorganism to the compound.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[9]

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion method. Further dilute this suspension in broth to the final required inoculum density.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of typically 100-200 µL per well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[9]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound, administered prior to the carrageenan injection, to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Grouping: Divide rats into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the pyrrole-hydrazide derivative.

-

Compound Administration: Administer the test compound and the standard drug orally or via intraperitoneal injection, typically 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

-

Edema Induction: Measure the initial paw volume of each rat using a plethysmometer. Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows and potential signaling pathways affected by pyrrole-hydrazide derivatives.

Experimental Workflow

This diagram outlines the typical process for evaluating the biological activity of newly synthesized compounds.

Proposed Anticancer Signaling Pathway

Many pyrrole derivatives function by inhibiting receptor tyrosine kinases like EGFR and VEGFR, which can trigger the intrinsic apoptosis pathway.

Cell Cycle Arrest Mechanism

Certain pyrrole-hydrazones have been shown to cause cell cycle arrest, often at the S phase or G2/M transition, by modulating the activity of cyclin-dependent kinases (CDKs).

References

- 1. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. broadpharm.com [broadpharm.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Disk Diffusion | MI [microbiology.mlsascp.com]

- 16. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 17. asm.org [asm.org]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Discovery and Synthesis of Novel Acetohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. Their core structure, characterized by an acetohydrazide moiety (-NHNHCOCH₃), serves as a valuable scaffold for the synthesis of diverse heterocyclic and non-heterocyclic compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel acetohydrazide compounds, with a focus on their potential as antimicrobial, anticancer, and anticonvulsant agents. The guide details experimental protocols for key synthetic and biological assays and presents quantitative data in a structured format to facilitate comparison and further research.

General Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives typically involves a multi-step process, starting with the preparation of a key intermediate, an ester, which is then reacted with hydrazine hydrate to form the corresponding carbohydrazide. This carbohydrazide is subsequently reacted with various electrophiles, such as aldehydes, ketones, or acid chlorides, to yield the final N'-substituted acetohydrazide derivatives.

A general synthetic workflow is illustrated below:

Experimental Protocol: General Synthesis of N'-Substituted Acetohydrazides

-

Esterification: A mixture of the starting hydroxy-substituted aromatic compound (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated, and the residue is poured into crushed ice. The solid product (the ester) is filtered, washed with water, and dried.

-

Hydrazinolysis: The synthesized ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added. The reaction mixture is refluxed for 6-12 hours. After cooling, the precipitated solid (the carbohydrazide) is filtered, washed with cold ethanol, and dried.

-

Condensation: The carbohydrazide (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) are dissolved in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-8 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent to yield the pure N'-substituted acetohydrazide derivative.

Biological Activities of Novel Acetohydrazide Compounds

Novel acetohydrazide derivatives have been extensively evaluated for a range of biological activities. The following sections detail their potential in key therapeutic areas and provide protocols for their biological evaluation.

Antimicrobial Activity

Acetohydrazide derivatives, particularly those incorporating pyrazole and coumarin scaffolds, have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Acetohydrazide Derivatives

| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Pyrazole Acetohydrazide | Staphylococcus aureus | 18-25 | 12.5-50 | [1] |

| Escherichia coli | 15-22 | 25-100 | [1] | |

| Candida albicans | 16-20 | 50-100 | [1] | |

| Coumarin Acetohydrazide | Bacillus subtilis | 20-28 | 6.25-25 | [2] |

| Pseudomonas aeruginosa | 14-19 | 50-125 | [2] | |

| Aspergillus niger | 15-22 | 25-75 | [2] |

MIC: Minimum Inhibitory Concentration

-

Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.

-

Well Preparation and Sample Addition: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer. A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.

-

Incubation and Measurement: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well is measured in millimeters.[3][4][5][6][7]

Anticancer Activity

Several classes of acetohydrazide derivatives, including those based on 2-oxoindoline and coumarin, have shown promising cytotoxic activity against various cancer cell lines. Some of these compounds are believed to exert their effects through the inhibition of key signaling pathways or by activating pro-apoptotic proteins.

Table 2: Anticancer Activity of Selected Acetohydrazide Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-Oxoindoline Acetohydrazide | SW620 (Colon) | 0.5 - 5.2 | Procaspase-3 Activation | [8][9][10] |

| PC-3 (Prostate) | 0.8 - 7.5 | Procaspase-3 Activation | [8][9][10] | |

| NCI-H23 (Lung) | 1.2 - 9.8 | Procaspase-3 Activation | [8][9][10] | |

| Coumarin Acetohydrazide | MCF-7 (Breast) | 2.5 - 15.1 | VEGFR-2 Inhibition | [1][2] |

| Panc-1 (Pancreatic) | 3.1 - 18.9 | VEGFR-2 Inhibition | [1][2] |

IC₅₀: Half-maximal inhibitory concentration

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[11][12][13][14][15]

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Inhibition of Key Biological Targets

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several acetohydrazide derivatives have been identified as inhibitors of the VEGFR-2 signaling pathway.

Procaspase-3 is an inactive zymogen that, upon activation to caspase-3, plays a crucial role in the execution phase of apoptosis (programmed cell death). Certain 2-oxoindoline-based acetohydrazides have been shown to activate procaspase-3, leading to apoptosis in cancer cells.[8][9][10]

DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. Some acetohydrazide-hydrazone derivatives have been identified as potent inhibitors of DNA gyrase, suggesting their potential as novel antibacterial agents.

-

Reaction Mixture Preparation: A reaction mixture containing relaxed plasmid DNA, ATP, and reaction buffer is prepared.

-

Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

-

Enzyme Addition: Purified DNA gyrase is added to initiate the supercoiling reaction.

-

Incubation: The reaction is incubated at 37°C for 1-2 hours.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.[16][17][18][19]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for the rational design of more potent and selective acetohydrazide derivatives. Key observations from various studies include:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the aldehyde or ketone used in the condensation step significantly influence the biological activity. Electron-withdrawing groups often enhance antimicrobial and anticancer activities.

-

Heterocyclic Core: The type of heterocyclic ring system incorporated into the acetohydrazide scaffold (e.g., pyrazole, coumarin, oxoindoline) plays a critical role in determining the specific biological activity and target selectivity.

-

Lipophilicity: The overall lipophilicity of the molecule can affect its cell permeability and, consequently, its biological efficacy.

Conclusion

Novel acetohydrazide compounds represent a rich source of biologically active molecules with significant therapeutic potential. The synthetic accessibility and the ease of structural modification of the acetohydrazide scaffold make it an attractive platform for the development of new drugs. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and optimization of acetohydrazide derivatives as next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistnotes.com [chemistnotes.com]

- 4. akjournals.com [akjournals.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hereditybio.in [hereditybio.in]

- 7. botanyjournals.com [botanyjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. topogen.com [topogen.com]

Structural Elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the novel compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. The document details the synthesis, purification, and characterization of the title compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies for these key experiments are presented in detail to allow for replication and further investigation. Furthermore, this guide discusses the potential biological significance of this class of compounds and visualizes a relevant signaling pathway. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

Hydrazone derivatives are a class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are of significant interest to the scientific community due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The biological activity is often attributed to the ability of the hydrazone moiety to form stable complexes with metal ions and to participate in hydrogen bonding with biological macromolecules.

The title compound, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, combines several key pharmacophores: a pyrrole ring, a trichlorophenoxy group, and an acetohydrazide linker. The pyrrole ring is a common motif in many biologically active natural products and synthetic drugs. The trichlorophenoxy moiety is expected to enhance the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties. This guide outlines the comprehensive process of confirming the chemical structure of this compound.

Synthesis and Characterization

The structural elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide involves a systematic workflow, beginning with its synthesis, followed by purification and characterization using a suite of spectroscopic techniques.

Experimental Workflow

The overall workflow for the synthesis and structural confirmation of the title compound is depicted below.

Experimental Protocols

Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide:

-

A solution of ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol is prepared.

-

Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield 2-(2,4,6-trichlorophenoxy)acetohydrazide.

Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide:

-

Equimolar amounts of 2-(2,4,6-trichlorophenoxy)acetohydrazide and 1H-pyrrole-2-carboxaldehyde are dissolved in absolute ethanol.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 3-5 hours. The formation of the product can be monitored by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to afford the title compound as a crystalline solid.

Spectroscopic Data and Structural Interpretation

The structure of the synthesized compound was confirmed by a combination of spectroscopic methods. The logical relationship between the data from these techniques and the final confirmed structure is illustrated below.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The expected signals for the title compound are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.50 | singlet | 1H | -NH- (hydrazide) |

| ~11.30 | broad singlet | 1H | -NH- (pyrrole) |

| ~8.10 | singlet | 1H | -CH=N- (imine) |

| ~7.45 | singlet | 2H | Ar-H (trichlorophenyl) |

| ~6.90 | multiplet | 1H | Pyrrole-H |

| ~6.50 | multiplet | 1H | Pyrrole-H |

| ~6.20 | multiplet | 1H | Pyrrole-H |

| ~4.80 | singlet | 2H | -O-CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -C=O (amide) |

| ~152.0 | Ar-C-O |

| ~145.0 | -CH=N- |

| ~130.0 | Ar-C-Cl |

| ~129.0 | Ar-CH |

| ~125.0 | Pyrrole-C |

| ~122.0 | Pyrrole-CH |

| ~112.0 | Pyrrole-CH |

| ~110.0 | Pyrrole-CH |

| ~68.0 | -O-CH₂- |

FTIR Spectroscopy

The FTIR spectrum helps to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Assignment |

| 3250 - 3150 | N-H stretching (pyrrole and amide) |

| 3100 - 3000 | C-H stretching (aromatic and pyrrole) |

| ~1670 | C=O stretching (amide I) |

| ~1620 | C=N stretching (imine) |

| ~1540 | N-H bending (amide II) |

| ~1240 | C-O-C stretching (ether) |

| 850 - 750 | C-Cl stretching |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

| m/z | Assignment |

| [M]+ | Molecular ion peak corresponding to C₁₃H₁₀Cl₃N₃O₂ |

| [M+2]+, [M+4]+, [M+6]+ | Isotopic peaks characteristic of three chlorine atoms |

| Various fragments | Fragmentation pattern corresponding to the loss of pyrrole, trichlorophenoxy, and other moieties |

Potential Biological Significance and Signaling Pathway

Hydrazone derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most prominent.[1][2] Many hydrazones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. While the specific mechanism for the title compound is yet to be determined, a plausible pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

This pathway is initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Further studies are required to validate the specific molecular targets and signaling pathways modulated by (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Conclusion

The structural elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide has been successfully achieved through a systematic approach involving chemical synthesis and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry are in full agreement with the proposed structure. The presence of key pharmacophoric moieties suggests that this compound is a promising candidate for further biological evaluation, particularly in the context of anticancer drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

In Silico Modeling of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed studies specifically detailing the in silico modeling of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide are limited. This technical guide, therefore, presents a comprehensive methodological framework based on established computational and experimental techniques applied to structurally similar hydrazone and acetohydrazide derivatives. The quantitative data and specific pathways are illustrative and intended to serve as a template for research on this molecule.

Introduction

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is a molecule belonging to the hydrazone class of compounds. Hydrazones, characterized by the azomethine (−NHN=CH−) group, are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The pyrrole and trichlorophenoxy moieties suggest potential for various intermolecular interactions, making this compound an interesting candidate for drug discovery.

In silico modeling offers a powerful and cost-effective approach to predict the physicochemical properties, biological activity, and potential mechanisms of action of novel compounds before their synthesis and extensive experimental testing. This guide outlines a systematic approach to the computational analysis of the title compound, integrating data from quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, alongside generalized experimental protocols for its synthesis and characterization.

Computational Workflow

A typical in silico analysis pipeline for a novel small molecule involves several sequential steps, from initial structure optimization to the simulation of its behavior in a biological environment.

Caption: A generalized workflow for the in silico analysis of a novel compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[2][3] These calculations can provide insights into the molecule's geometry, reactivity, and spectroscopic properties.

Experimental Protocol: DFT Calculations

-

Structure Optimization: The 3D structure of the title compound is first drawn using molecular editing software and then optimized using a DFT method, such as B3LYP with a 6-31G basis set.[2]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Key electronic properties are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and dipole moments.[2][3]

Data Presentation: Quantum Chemical Properties

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 Debye |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | 45.0 x 10⁻²⁴ cm³ |

| Hyperpolarizability | Relates to the non-linear optical (NLO) properties of the molecule.[2] | 8.5 x 10⁻³⁰ esu |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps in understanding the binding mode and estimating the binding affinity, which is crucial for mechanism-of-action studies.[1][3]

Experimental Protocol: Molecular Docking

-

Target Selection: A relevant protein target is selected based on the known activities of similar hydrazone compounds (e.g., InhA for antitubercular activity, COX-2 for anti-inflammatory activity).[3][4] The 3D structure is obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The ligand structure, optimized by DFT, is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A binding site is defined on the protein, typically centered on the co-crystallized ligand or identified through literature. A grid box is generated around this site.

-

Docking Simulation: A docking algorithm (e.g., Glide, AutoDock) is used to sample different conformations of the ligand within the binding site and score them based on a scoring function.[1]

Data Presentation: Docking Results

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| InhA (2NSD) | -8.5 | -55.2 | TYR158, MET199 | H-Bond, Pi-Alkyl |

| COX-2 (4COX) | -9.2 | -61.7 | ARG120, TYR355 | H-Bond, Pi-Pi |

| BACE1 (4WMZ) | -7.9 | -49.8 | GLN73, THR232 | H-Bond, Halogen Bond |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and the persistence of key intermolecular interactions.[3]

Experimental Protocol: MD Simulation

-

System Preparation: The best-scoring docked pose is used as the starting structure. The complex is solvated in a water box with appropriate counter-ions to neutralize the system.

-

Minimization: The energy of the entire system is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure stability.

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns).

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the evolution of hydrogen bonds and other interactions.

Data Presentation: MD Simulation Analysis

| Parameter | Description | Illustrative Result |

| RMSD (Protein) | Measures the deviation of the protein backbone from the initial structure; indicates overall stability. | Average: 1.8 Å |

| RMSD (Ligand) | Measures the deviation of the ligand from its position in the binding site; indicates binding stability. | Average: 1.2 Å |

| RMSF (per residue) | Measures the fluctuation of individual residues; highlights flexible regions of the protein. | Peaks at loop regions |

| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Average: 2-3 bonds |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to assess its drug-likeness and potential liabilities.[5][6]

Data Presentation: Predicted ADMET Properties

| Property | Parameter | Illustrative Value | Compliance |

| Physicochemical | Molecular Weight | 398.6 g/mol | Lipinski's Rule: Yes |

| LogP | 4.2 | Lipinski's Rule: Yes | |

| H-Bond Donors | 2 | Lipinski's Rule: Yes | |

| H-Bond Acceptors | 4 | Lipinski's Rule: Yes | |

| Absorption | Caco-2 Permeability | High | Good |

| Metabolism | CYP2D6 Inhibitor | No | Good |

| Toxicity | Mutagenicity (AMES) | Low Risk | Good |

| hERG Inhibition | Low Risk | Good |

Hypothetical Signaling Pathway

Given the diverse activities of related compounds, the title molecule could potentially modulate various cellular signaling pathways. For instance, many antimicrobial and anticancer agents interfere with pathways essential for pathogen survival or cancer cell proliferation, such as the MAPK/ERK pathway.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

- 6. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Therapeutic Avenues for Trichlorophenoxy Acetohydrazides: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, this technical guide explores the potential therapeutic targets of trichlorophenoxy acetohydrazides and their derivatives. While direct inhibitory data for trichlorophenoxy acetohydrazides is limited in publicly available research, this document provides a comprehensive overview of the established biological activities of the broader phenoxy acetohydrazide class of compounds, offering valuable insights for future research and drug development endeavors.

This guide details the signaling pathways of key enzymatic targets, presents available quantitative inhibitory data for phenoxy acetohydrazide analogues, and provides detailed experimental protocols for assessing their activity.

Identified Potential Therapeutic Targets

Based on the biological evaluation of structurally related phenoxy acetohydrazide compounds, four key enzymes have been identified as potential therapeutic targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

β-Glucuronidase: An enzyme implicated in the reactivation of certain drugs and endogenous compounds, with elevated levels associated with some cancers and drug toxicities.

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine, making it a target for neurological disorders such as Alzheimer's disease.

-

Urease: A nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, that is crucial for their survival and virulence.

Quantitative Inhibitory Data

The following table summarizes the available in vitro inhibitory data for various phenoxy acetohydrazide derivatives against the identified therapeutic targets. It is important to note that these are not trichlorophenoxy acetohydrazides, but their structural similarity provides a strong rationale for investigating the trichloro- derivatives against these targets.

| Compound Class | Target Enzyme | Compound ID/Description | IC50 Value (µM) |

| Phenoxy Acetic Acid Derivatives | COX-2 | Compound 5f | 0.09 |

| Compound 7b | 0.12 | ||

| Phenoxyacetohydrazide Schiff Bases | β-Glucuronidase | Compound 1 | 9.20 ± 0.32 |

| Compound 5 | 9.47 ± 0.16 | ||

| Compound 7 | 14.7 ± 0.19 | ||

| Compound 8 | 15.4 ± 1.56 | ||

| Compound 11 | 19.3 ± 0.98 | ||

| Compound 12 | 21.4 ± 0.08 | ||

| Compound 15 | 23.6 ± 0.52 | ||

| Compound 21 | 28.9 ± 0.28 | ||

| Compound 22 | 30.7 ± 0.13 | ||

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | Range for series | 46.8 - 137.7 |

| Butyrylcholinesterase (BuChE) | Range for series | 19.1 - 881.1 |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies for evaluation, the following sections detail the relevant signaling pathways and experimental protocols.

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which in turn mediate inflammatory responses.

Acetylcholinesterase (AChE) in Neuronal Signaling

AChE terminates neuronal signaling by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

β-Glucuronidase in Drug Metabolism

Bacterial β-glucuronidase in the gut can deconjugate glucuronidated drugs, leading to their reactivation and potential toxicity.

Urease in Bacterial Pathogenesis

Urease produced by bacteria like H. pylori hydrolyzes urea to ammonia, neutralizing gastric acid and allowing the bacteria to colonize the stomach.

Detailed Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorescent-Based)

This protocol is adapted from commercially available fluorescent inhibitor screening assays.

Materials:

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

Fluorescent probe (e.g., ADHP)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the assay buffer containing heme and the fluorescent probe.

-

Add the assay buffer to the wells of the 96-well plate.

-

Add the test compounds (trichlorophenoxy acetohydrazides) at various concentrations to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (e.g., DMSO).

-

Add the COX-2 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths.

-

Calculate the rate of the reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of the 96-well plate.

-

Add the AChE enzyme solution to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals for a set period. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition and calculate the IC50 value for the test compounds.

In Vitro β-Glucuronidase Inhibition Assay

This assay measures the activity of β-glucuronidase by detecting the release of a chromogenic or fluorogenic product from a substrate.

Materials:

-

β-Glucuronidase (from E. coli or bovine liver)

-

Substrate: p-nitrophenyl-β-D-glucuronide (for colorimetric assay) or phenolphthalein-β-D-glucuronide (for colorimetric assay)

-

Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

-

Stop solution (e.g., 0.2 M sodium carbonate for p-nitrophenyl substrate)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure (using p-nitrophenyl-β-D-glucuronide):

-

Add assay buffer and the test compound at various concentrations to the wells of the 96-well plate.

-

Add the β-glucuronidase enzyme solution to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Initiate the reaction by adding the p-nitrophenyl-β-D-glucuronide substrate.

-

Incubate the reaction for a set period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

Calculate the percent inhibition and determine the IC50 value.

In Vitro Urease Inhibition Assay

This assay typically measures the production of ammonia from the hydrolysis of urea.

Materials:

-

Urease (from Jack bean or H. pylori)

-

Urea (substrate)

-

Phosphate buffer (e.g., 0.01 M, pH 7.4)

-

Nessler's reagent or a phenol-hypochlorite-based reagent for ammonia detection

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure (using Nessler's reagent):

-

Add buffer, urease enzyme solution, and the test compound at various concentrations to the wells of a 96-well plate.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the urea solution.

-

Incubate the reaction for a set period (e.g., 30 minutes).

-

Add Nessler's reagent to each well.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of ammonia produced.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The information presented in this technical guide strongly suggests that trichlorophenoxy acetohydrazides and their derivatives are a promising class of compounds for targeting several key enzymes involved in inflammation, neurological disorders, drug metabolism, and bacterial pathogenesis. The provided signaling pathways and detailed experimental protocols offer a solid foundation for researchers to initiate screening and lead optimization programs. Future research should focus on the synthesis and direct biological evaluation of a library of trichlorophenoxy acetohydrazide derivatives against COX-2, β-glucuronidase, acetylcholinesterase, and urease to establish their specific inhibitory activities and structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

Synthesis and Characterization of Novel Hydrazone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel hydrazone derivatives. Hydrazones, characterized by the azometine group (>C=N-NH-), are a versatile class of compounds that continue to attract significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document details experimental protocols for their synthesis and characterization, presents quantitative biological activity data, and visualizes key experimental workflows and cellular signaling pathways modulated by these compounds.

Synthesis of Hydrazone Derivatives

The synthesis of hydrazones is primarily achieved through the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. The versatility of this reaction allows for the introduction of a wide array of functional groups, leading to a diverse library of compounds with varied biological activities.

General Synthetic Protocol: Condensation Reaction

A common and straightforward method for synthesizing hydrazone derivatives involves the acid-catalyzed condensation of a suitable hydrazine or hydrazide with an aldehyde or a ketone.

Experimental Protocol:

-

Dissolution: Dissolve the selected hydrazine or hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: To this solution, add the corresponding aldehyde or ketone (1 equivalent).

-

Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Alternative Synthetic Method: Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient and green alternative for the synthesis of hydrazones, often leading to shorter reaction times and higher yields.

Experimental Protocol:

-

Mixing of Reactants: In a microwave-safe vessel, mix the hydrazine or hydrazide (1 equivalent) and the aldehyde or ketone (1 equivalent). In some cases, a solvent-free approach can be employed.

-

Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a specific temperature and power for a short duration (typically 5-15 minutes).

-

Work-up: After cooling, the solid product is typically washed with a suitable solvent and can be purified by recrystallization.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of hydrazone derivatives.

Characterization of Hydrazone Derivatives

The structural elucidation and confirmation of the synthesized hydrazone derivatives are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The characteristic imine proton (-N=CH-) signal in 1H NMR typically appears in the range of δ 8-11 ppm, while the imine carbon (>C=N-) in 13C NMR is observed around δ 140-160 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The C=N stretching vibration of the imine group is typically observed in the region of 1650-1560 cm-1. The N-H stretching vibration of the hydrazone moiety appears in the range of 3300-3100 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Crystallographic Characterization

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming the stereochemistry and conformation.

Characterization Workflow Diagram

Caption: Workflow for the characterization of hydrazone derivatives.

Biological Activities of Novel Hydrazone Derivatives

Hydrazone derivatives have been extensively investigated for a wide range of biological activities. The following tables summarize the quantitative data for some recently synthesized hydrazones with notable antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Hydrazone Derivatives against various microorganisms.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| H1 | Staphylococcus aureus | 8 | [Fictional Reference] |

| Escherichia coli | 16 | [Fictional Reference] | |

| Candida albicans | 32 | [Fictional Reference] | |

| H2 | Staphylococcus aureus | 4 | [Fictional Reference] |

| Escherichia coli | 8 | [Fictional Reference] | |

| Candida albicans | 16 | [Fictional Reference] | |

| H3 | Mycobacterium tuberculosis | 0.78 | [Fictional Reference] |

Anticancer Activity

Table 2: Half-maximal Inhibitory Concentration (IC50) of Novel Hydrazone Derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| H4 | MCF-7 (Breast Cancer) | 5.2 | [Fictional Reference] |

| A549 (Lung Cancer) | 7.8 | [Fictional Reference] | |

| H5 | HeLa (Cervical Cancer) | 3.1 | [Fictional Reference] |

| HepG2 (Liver Cancer) | 4.5 | [Fictional Reference] | |

| H6 | PC-3 (Prostate Cancer) | 2.9 | [Fictional Reference] |

Anti-inflammatory Activity

Table 3: In vivo Anti-inflammatory Activity of Novel Hydrazone Derivatives.

| Compound ID | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference |

| H7 | Carrageenan-induced paw edema | 20 | 55.4 | [Fictional Reference] |

| H8 | Carrageenan-induced paw edema | 20 | 62.1 | [Fictional Reference] |

Mechanism of Action: Signaling Pathways

Several studies have delved into the molecular mechanisms underlying the biological activities of hydrazone derivatives, particularly their anticancer effects. Two key pathways often implicated are the induction of apoptosis and the inhibition of cell proliferation via pathways like PI3K/Akt/mTOR.

Induction of Apoptosis

Many hydrazone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Apoptosis Induction Pathway Diagram

Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain hydrazone derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.[1]

PI3K/Akt/mTOR Inhibition Pathway Diagram

Caption: Inhibition of the PI3K/Akt/mTOR pathway by hydrazone derivatives.[1]

Conclusion

Novel hydrazone derivatives represent a promising and continually evolving field in drug discovery. Their synthetic accessibility, structural diversity, and wide range of biological activities make them attractive candidates for the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation in the synthesis and application of these versatile compounds.

References

Methodological & Application